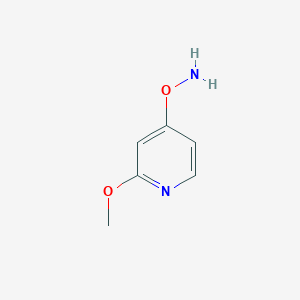
alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol: is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups and an iodine atom attached to a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol typically involves the introduction of trifluoromethyl groups and an iodine atom to a benzyl alcohol framework. One common method involves the reaction of benzyl alcohol with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organolithium compounds in THF.
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl groups provide a distinctive spectroscopic signature that can be detected using NMR and mass spectrometry .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. The trifluoromethyl groups can enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic properties .
Industry: In the materials science industry, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the thermal stability and chemical resistance of these materials .
Wirkmechanismus
The mechanism of action of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- alpha,alpha-Bis(trifluoromethyl)benzyl alcohol
- alpha,alpha-Bis(difluoromethyl)benzyl alcohol
- alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol
Comparison: Compared to alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol, these similar compounds may have different reactivity and properties due to the presence of different functional groups. For example, alpha,alpha-Bis(trifluoromethyl)benzyl alcohol lacks the iodine atom, which affects its reactivity in substitution reactions. alpha,alpha-Bis(difluoromethyl)benzyl alcohol has fewer fluorine atoms, which may influence its lipophilicity and metabolic stability. alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol has a larger aromatic system, which can affect its electronic properties and interactions with biomolecules .
Eigenschaften
Molekularformel |
C9H5F6IO |
|---|---|
Molekulargewicht |
370.03 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(2-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H |
InChI-Schlüssel |
MBIFXRHRQZBUNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)







![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)

